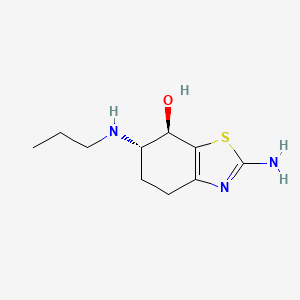
rac-trans-7-Hydroxy Pramipexole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Rac-trans-7-Hydroxy Pramipexole, also known as this compound, is a useful research compound. Its molecular formula is C10H17N3OS and its molecular weight is 227.326. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Rac-trans-7-Hydroxy Pramipexole is a significant metabolite of pramipexole, a dopamine agonist primarily used in the treatment of Parkinson's disease and restless legs syndrome. This compound exhibits various biological activities, particularly in neuroprotection and modulation of dopaminergic pathways. This article explores its biological activity through a detailed examination of research findings, including data tables and case studies.
- Molecular Formula : C10H17N3OS
- Molecular Weight : 227.33 g/mol
The synthesis of this compound involves complex chemical reactions starting from 1,3-cyclohexanedione, leading to its characterization as a neuroprotective agent with potential applications in treating neurodegenerative disorders.
Neuroprotective Effects
This compound exhibits significant neuroprotective properties, primarily through the following mechanisms:
-
Reduction of Reactive Oxygen Species (ROS) :
- Studies indicate that pramipexole reduces ROS production, which is crucial in mitigating oxidative stress associated with neurodegeneration .
- A study demonstrated that pramipexole effectively decreased oxygen radicals in both cellular models and in vivo settings, highlighting its potential for protecting dopaminergic neurons .
- Mitochondrial Protection :
-
Activation of Neuroprotective Pathways :
- Research has shown that pramipexole activates the Nrf2/HO-1 signaling pathway, which is essential for cellular defense against oxidative damage. This activation leads to increased expression of antioxidant enzymes, further enhancing its neuroprotective effects.
Pharmacological Profile
This compound interacts with dopamine receptors, particularly D2 and D3 receptors, influencing various neurobiological processes:
- Dopamine Receptor Agonism :
- Antidepressant Activity :
Clinical Evidence and Case Studies
A meta-analysis involving multiple clinical trials assessed the efficacy of pramipexole on quality of life (QoL) in Parkinson's disease patients. Key findings include:
- Quality of Life Improvements :
- In trials involving over 2000 patients, significant improvements were noted in the PDQ-39 total score with pramipexole compared to placebo (mean change: -2.49) .
- Subgroup analyses indicated that optimal dosing (≥ 80% on 1.5 mg) consistently led to better QoL outcomes across varying disease severities .
| Study Characteristics | Number of Patients | Treatment Duration | Mean Change in PDQ-39 |
|---|---|---|---|
| Study A | 350 | 12 weeks | -3.00 |
| Study B | 600 | 6 months | -2.70 |
| Study C | 1200 | 9 months | -2.10 |
属性
IUPAC Name |
(6S,7R)-2-amino-6-(propylamino)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3OS/c1-2-5-12-6-3-4-7-9(8(6)14)15-10(11)13-7/h6,8,12,14H,2-5H2,1H3,(H2,11,13)/t6-,8+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWNDKVURLHPSSG-POYBYMJQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1CCC2=C(C1O)SC(=N2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN[C@H]1CCC2=C([C@@H]1O)SC(=N2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














